

A Technical Guide to the Physical Properties of Dioleoyldimethylammonium Chloride (DODAC) Liposomes

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Compound of Interest

Compound Name: *Dioleoyldimethylammonium chloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant attention in the field of drug delivery and gene therapy. When formulated into liposomes, DODAC provides a versatile platform for the encapsulation and transport of therapeutic molecules, including nucleic acids and small molecule drugs. The positive charge imparted by the quaternary ammonium headgroup of DODAC is crucial for its interaction with negatively charged cell membranes and therapeutic cargo, facilitating cellular uptake and endosomal escape.

This technical guide provides an in-depth overview of the core physical properties of DODAC liposomes. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes to aid in the design and characterization of effective liposomal delivery systems.

Core Physical Properties of DODAC Liposomes

The efficacy and in vivo behavior of DODAC liposomes are intrinsically linked to their physical characteristics. These properties, including size, surface charge, and lamellarity, are critical quality attributes that must be carefully controlled and characterized.

Size, Polydispersity Index (PDI), and Zeta Potential

The size of liposomes influences their circulation time, biodistribution, and cellular uptake. The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a sample, with lower values indicating a more uniform population. The zeta potential provides an indication of the surface charge of the liposomes, which is a key factor in their stability and interaction with biological membranes. A high absolute zeta potential value (typically $> \pm 30$ mV) is generally indicative of good colloidal stability due to electrostatic repulsion between particles.

Formulation Composition	Preparation Method	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
DODAC	Chloroform Vaporization	~500	Not specified	Not specified
DODAC/PHO-S (2.0 mM)	Not specified	Variable with concentration and time	Variable with concentration and time	Consistently positive, variable with concentration and time
Empty DODAC (0.3–2.0 mM)	Not specified	Variable with concentration and time	Variable with concentration and time	Consistently positive, variable with concentration and time

Note: Data for DODAC liposomes is often presented in the context of specific formulations and applications. The values presented here are illustrative and can vary significantly based on the preparation method, co-lipids used, and the nature of any encapsulated cargo.

Phase Transition Temperature (T_m)

The phase transition temperature (T_m) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This property is crucial as it affects the stability, permeability, and fusogenicity of the liposome membrane. For lipids with saturated acyl chains, the T_m is typically higher than for those with unsaturated chains like the oleoyl chains in DODAC. The presence of double bonds in the oleoyl chains of DODAC results in a lower phase transition temperature, meaning the liposomes are in a fluid state at physiological temperatures. This fluidity can be advantageous for membrane fusion and the release of encapsulated contents. The phase transition temperature for dioctadecyldimethylammonium bromide (DODAB), a related saturated lipid, is around 45°C, highlighting the fluidizing effect of the unsaturated oleoyl chains in DODAC.^[1]

Lamellarity and Morphology

Lamellarity refers to the number of lipid bilayers in a liposome. Liposomes can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). The method of preparation significantly influences the lamellarity of the resulting liposomes. Techniques like thin-film hydration followed by sonication or extrusion are commonly used to produce unilamellar vesicles. The morphology of DODAC liposomes is typically spherical, as visualized by techniques such as transmission electron microscopy (TEM).

Experimental Protocols for Characterization

Accurate and reproducible characterization of DODAC liposomes is essential for their development as drug delivery vehicles. The following are detailed methodologies for key experiments.

Protocol 1: Preparation of DODAC Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

- **Lipid Film Formation:** Dissolve DODAC and any other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner surface of the flask. It is crucial to

ensure all residual solvent is removed, which can be achieved by leaving the flask under high vacuum for an extended period (e.g., overnight).

- **Hydration:** Add an aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture to facilitate hydration.
- **Vesicle Formation:** Agitate the flask, for example, by gentle swirling or vortexing, to disperse the lipid film and form multilamellar vesicles (MLVs).
- **Size Reduction (Optional but Recommended):** To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion. Extrusion involves passing the liposome suspension through polycarbonate membranes with defined pore sizes and is the preferred method for producing unilamellar vesicles of a specific size.

Protocol 2: Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

DLS and ELS are standard techniques for determining the size distribution and zeta potential of nanoparticles in suspension.

- **Sample Preparation:** Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid changes in ionic strength that could affect the measurements. The optimal concentration should be determined empirically to ensure sufficient scattering intensity without causing multiple scattering effects.
- **Instrumentation:** Use a DLS instrument equipped with an ELS module (e.g., a Zetasizer).
- **DLS Measurement (Size and PDI):**
 - Equilibrate the sample to the desired temperature (e.g., 25°C).
 - Perform the measurement, during which the instrument records the intensity fluctuations of scattered light caused by the Brownian motion of the liposomes.

- The software calculates the hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity.
- ELS Measurement (Zeta Potential):
 - Load the diluted sample into a specialized electrophoresis cell.
 - Apply an electric field across the sample.
 - The instrument measures the velocity of the charged liposomes moving towards the oppositely charged electrode (electrophoretic mobility).
 - The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

Protocol 3: Visualization of Liposome Morphology using Transmission Electron Microscopy (TEM)

TEM provides direct visualization of liposome size, shape, and lamellarity.

- Sample Preparation (Negative Staining):
 - Place a drop of the liposome suspension onto a TEM grid (e.g., a carbon-coated copper grid) for a few minutes to allow the liposomes to adsorb.
 - Blot off the excess suspension with filter paper.
 - Apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds). The stain will surround the liposomes, creating a contrast.
 - Blot off the excess stain and allow the grid to air-dry completely.
- Imaging:
 - Insert the prepared grid into the TEM.

- Acquire images at various magnifications to observe the overall morphology and individual liposome characteristics. Cryo-TEM is an alternative that involves flash-freezing the sample in a thin layer of vitreous ice, which better preserves the native structure of the liposomes but requires more specialized equipment.

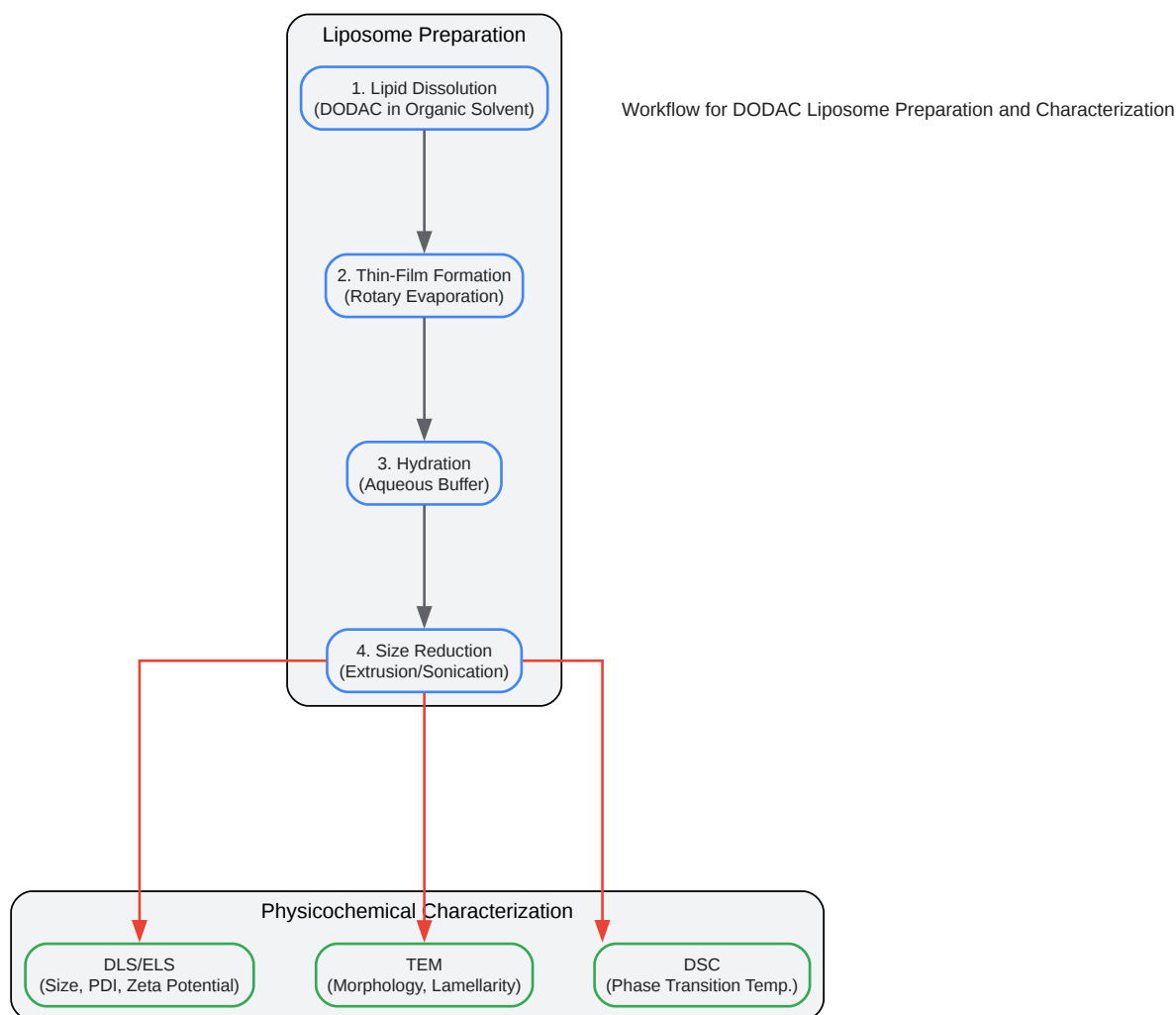
Protocol 4: Determination of Phase Transition Temperature using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.

- Sample Preparation:
 - Accurately weigh a small amount of the concentrated liposome suspension into a DSC sample pan.
 - Seal the pan hermetically to prevent water evaporation during the measurement.
 - Prepare a reference pan containing the same amount of the corresponding buffer.
- DSC Measurement:
 - Place the sample and reference pans into the DSC instrument.
 - Heat the samples over a defined temperature range that encompasses the expected phase transition, at a constant heating rate (e.g., 2-5°C/min).
 - The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
- Data Analysis:
 - A peak in the heat flow versus temperature plot (thermogram) indicates a phase transition.
 - The temperature at the peak maximum is taken as the phase transition temperature (T_m), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

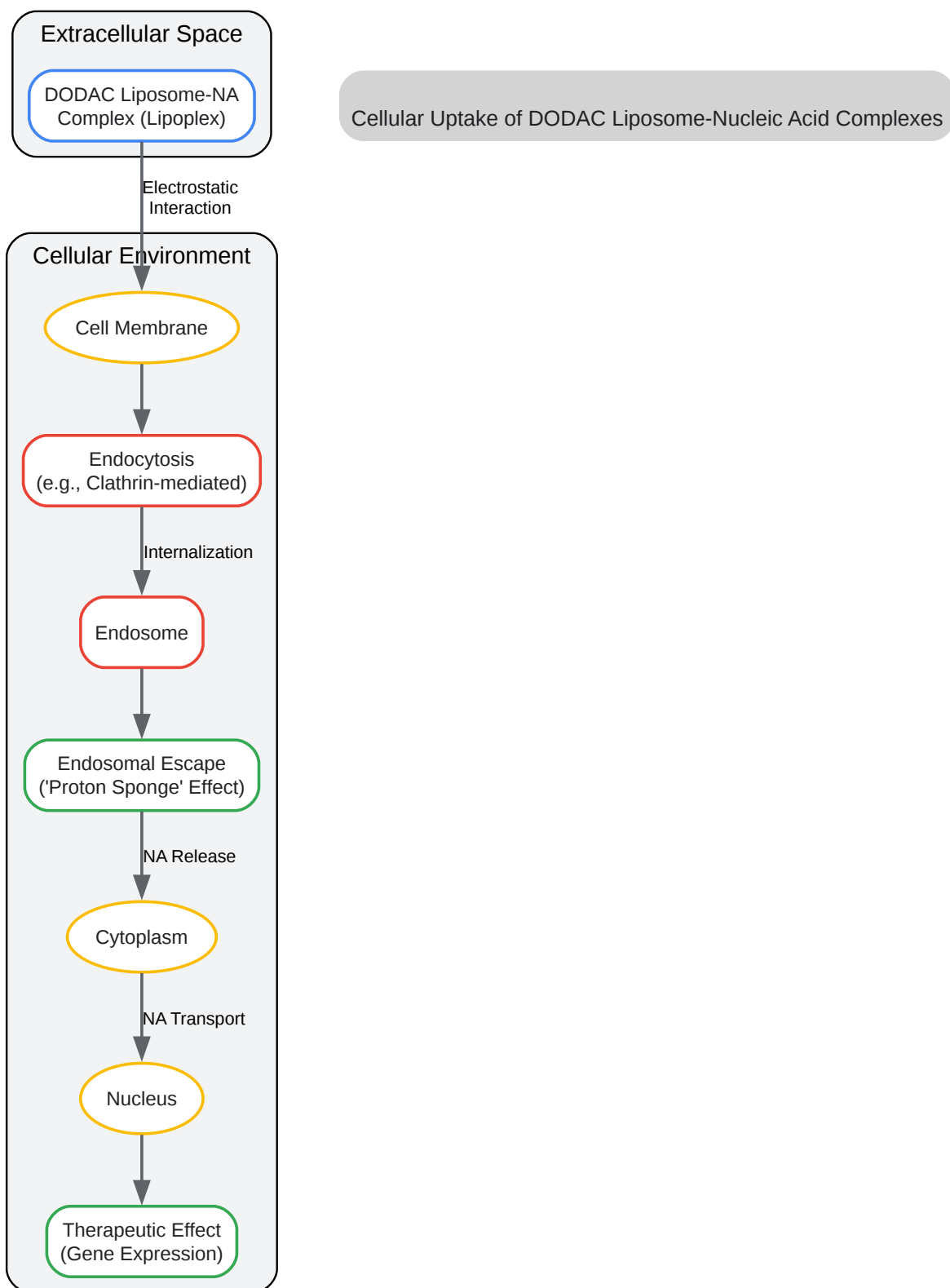
Key Workflows and Mechanisms

Visualizing the experimental processes and the proposed mechanisms of action can aid in understanding the preparation and application of DODAC liposomes.



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Caption: Workflow for DODAC Liposome Preparation and Characterization



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Caption: Cellular Uptake of DODAC Liposome-Nucleic Acid Complexes

Conclusion

The physical properties of DODAC liposomes are paramount to their function as effective drug and gene delivery vehicles. A thorough understanding and precise control of their size, zeta potential, PDI, phase behavior, and lamellarity are essential for the rational design of formulations with desired stability, biocompatibility, and therapeutic efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the preparation and characterization of DODAC liposomes, enabling researchers and drug development professionals to advance their work in this promising area of nanomedicine. The continued investigation into the structure-function relationships of these cationic liposomes will undoubtedly lead to the development of novel and improved therapeutic strategies.

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References

- 1. researchgate.net [researchgate.net]
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